![molecular formula C9H7ClN4O2S2 B5562117 5-[(2-chloro-6-nitrobenzyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B5562117.png)
5-[(2-chloro-6-nitrobenzyl)thio]-1,3,4-thiadiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds involves the transformation of 4-(2-chloro-5-nitrophenyl)-1,2,3-thiadiazole under base-induced conditions to yield thioketene intermediates. These intermediates, upon reaction with secondary amines, form thioacetamides, which through intramolecular cyclization give rise to nonaromatic compounds rather than the expected aromatic derivatives (Androsov, 2008).
Molecular Structure Analysis
The crystal structure of a related compound, showing the dihedral angle between the thiadiazole and benzene rings and the presence of N—H⋯N intermolecular hydrogen bonding, provides insights into the molecular conformation and intermolecular interactions within the crystalline state (Jian-qiang Zhang et al., 2011).
Chemical Reactions and Properties
The reactivity of 4-(2-chloro-5-nitrophenyl)-1,2,3-thiadiazole with O- or N-nucleophiles leading to various heterocyclic compounds demonstrates the versatility of thiadiazole derivatives in synthesizing biologically relevant molecules. This process involves the formation of thioketene intermediates that further undergo cyclization to yield N-substituted indole-2-thiols or benzo[b]thiophenes (Androsov & Neckers, 2007).
Physical Properties Analysis
The physical properties such as melting points, solubility, and crystalline form of thiadiazole derivatives can be inferred from the detailed crystallographic analysis of compounds such as 5-(4-Bromo-2-nitrophenyl)-1,3,4-thiadiazol-2-amine. The solid-state structure reveals intermolecular hydrogen bonding patterns and supramolecular arrangements, which are crucial for understanding the material's physical properties (Jian-qiang Zhang et al., 2011).
Chemical Properties Analysis
The chemical behavior of thiadiazole derivatives, including their reactivity towards nucleophiles and ability to form various cyclic and acyclic structures, highlights their chemical versatility. This is exemplified by their use in synthesizing a wide range of compounds, from indole thiols to complex heterocycles, showcasing the thiadiazole ring's reactivity and functional group compatibility (Androsov & Neckers, 2007).
科学的研究の応用
Synthesis of Derivatives
Synthesis of 1,1-Dialkylindolium-2-Thiolates : The synthesis involves the base-induced transformation of related thiadiazoles, showcasing the potential for creating novel organic compounds with varying functional applications, from materials science to medicinal chemistry (Androsov, 2008).
Biological Activity
Antileishmanial Activity : Thiadiazole derivatives have been evaluated for their in vitro anti-leishmanial activity, demonstrating the potential for the development of new treatments for parasitic infections (Tahghighi et al., 2012).
Antibacterial and Antimalarial Effects : Compounds synthesized from related thiadiazoles exhibit antibacterial and antimalarial activities, suggesting their use in combating infectious diseases (Elslager et al., 1980).
Chemical Properties and Applications
Synthesis of Heterocyclic Compounds : The reactivity of thiadiazoles with other chemical entities can lead to the formation of a wide range of heterocyclic compounds, important in pharmaceuticals and materials science (Křupková et al., 2013).
Diuretic Activity : Studies on thiadiazole derivatives have shown potential diuretic activity, indicating applications in the treatment of conditions requiring the removal of excess water from the body (Ergena et al., 2022).
Corrosion Inhibition
Protection of Metals : Thiadiazoles have been studied for their ability to inhibit corrosion of metals in acidic environments, highlighting their application in materials science and engineering to extend the life of metal components (Bentiss et al., 2007).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
5-[(2-chloro-6-nitrophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN4O2S2/c10-6-2-1-3-7(14(15)16)5(6)4-17-9-13-12-8(11)18-9/h1-3H,4H2,(H2,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKPVSUGMOJHCTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CSC2=NN=C(S2)N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6992931 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

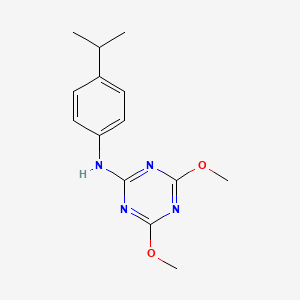
![ethyl (2-methyl-3-oxo[1,2,4]triazino[2,3-a]benzimidazol-5(3H)-yl)acetate](/img/structure/B5562041.png)
![N-cyclopentyl-2-{5-[4-(methylsulfonyl)phenyl]-2H-tetrazol-2-yl}acetamide](/img/structure/B5562047.png)
![2-[(diallylamino)methyl]-6-hydroxy-3(2H)-pyridazinone](/img/structure/B5562051.png)
![6-{[4-(2-pyridinylmethoxy)-1-piperidinyl]methyl}-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5562062.png)
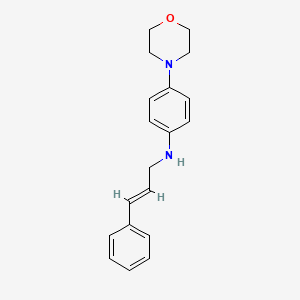
![N-[(3S*,4R*)-1-(3-phenyl-1,2,4-oxadiazol-5-yl)-4-propyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5562073.png)
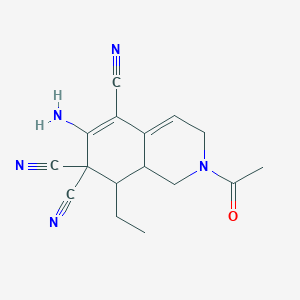
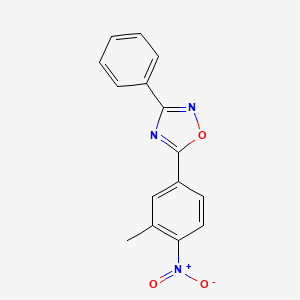
![methyl 4-[(4H-1,2,4-triazol-4-ylimino)methyl]benzoate](/img/structure/B5562113.png)
![9-[(2E)-3-phenylprop-2-en-1-yl]-2-(2-pyridin-4-ylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5562114.png)
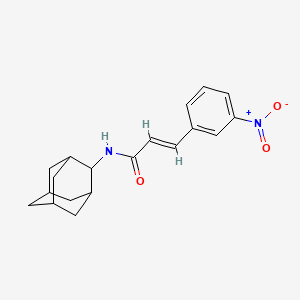
![2-butyl-8-[(3-cyclopropyl-5-isoxazolyl)carbonyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5562123.png)
![4-(4-chlorophenyl)-2-({[(4-chlorophenyl)amino]carbonyl}amino)-3-thiophenecarboxamide](/img/structure/B5562144.png)